molecular formula C9H8Br2O2 B1398170 Methyl 2-bromo-5-(bromomethyl)benzoate CAS No. 90721-58-7

Methyl 2-bromo-5-(bromomethyl)benzoate

Cat. No. B1398170
CAS RN: 90721-58-7
M. Wt: 307.97 g/mol
InChI Key: LRHPDLMVLCHAEP-UHFFFAOYSA-N
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Description

“Methyl 2-bromo-5-(bromomethyl)benzoate” is a chemical compound with the molecular formula C9H8Br2O2 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “Methyl 2-bromo-5-(bromomethyl)benzoate” consists of 9 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The average mass of the molecule is 307.967 Da .


Physical And Chemical Properties Analysis

“Methyl 2-bromo-5-(bromomethyl)benzoate” has a molecular weight of 307.97 . It has a boiling point of 341.3±32.0 °C and a density of 1.780±0.06 g/cm3 . It is slightly soluble in water .

Scientific Research Applications

1. Crystal Structure Analysis

The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to methyl 2-bromo-5-(bromomethyl)benzoate, have been studied for their two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions. This research provides valuable insights into the molecular arrangement and interaction of such compounds (Suchetan et al., 2016).

2. Reactions with Benzaldehyde and Salicylaldehyde

Methyl 2-bromomethylprop-2-enoate, a compound closely related to methyl 2-bromo-5-(bromomethyl)benzoate, has shown reactivity with benzaldehyde and salicylaldehyde in the presence of Sn and Zn complexes. This study highlights its potential in forming α-methylene-γ-lactones (Drewes et al., 1995).

3. Application in Sugar Synthesis

The compound has been used in the synthesis of d-forosamine, a sugar derivative, through a series of reactions including palladium-catalyzed allylic amination (Baer & Hanna, 1981).

4. Synthesis Methodology

Research has been conducted on the synthesis of methyl 4-(bromomethyl)benzoate, a similar compound, detailing the reaction conditions and yields. This provides a foundational understanding of synthesizing related bromomethyl benzoates (Yun-mei, 2012).

5. Photostimulated Reactions

Studies on the photostimulated reactions of aryl and alkyl chlorides and bromides, including compounds similar to methyl 2-bromo-5-(bromomethyl)benzoate, have shown potential in the field of organic chemistry for producing reduced products and cyclized compounds (Vaillard et al., 2004).

6. Intermediate in Total Synthesis

Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, related to methyl 2-bromo-5-(bromomethyl)benzoate, has been synthesized as an important intermediate in the total synthesis of bisbibenzyls, which are natural products with diverse biological activities (Hong-xiang, 2012).

7. Cyclization Reactions

Methyl 2-bromo-5-(bromomethyl)benzoate and related compounds have been used in cyclization reactions to synthesize isocoumarins and α-pyrones, showcasing their utility in organic synthesis (Liang et al., 2007).

8. Inhibitors of Human Mast Cell Tryptase

Similar bromomethyl benzoate compounds have been studied as potent inhibitors of human mast cell tryptase, indicating potential applications in medical research and therapeutics (Combrink et al., 1998).

Safety and Hazards

“Methyl 2-bromo-5-(bromomethyl)benzoate” should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment . It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

methyl 2-bromo-5-(bromomethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPDLMVLCHAEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733483
Record name Methyl 2-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-bromo-5-(bromomethyl)benzoate

CAS RN

90721-58-7
Record name Methyl 2-bromo-5-(bromomethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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